Bitopic DRD2 Antagonism: Orthosteric Plus Allosteric Binding vs. Antipsychotics' Orthosteric-Only Mechanism
ONC201 engages DRD2 via a unique bitopic mechanism combining orthosteric binding at transmembrane domain II (TM-II) and allosteric interaction at the TM-IV/TM-V interface that disrupts the DRD2 homodimer interface [1]. In contrast, antipsychotics such as haloperidol and chlorpromazine are pure orthosteric antagonists that lack this allosteric component. Schild analysis confirmed mixed competitive (orthosteric) and non-competitive (allosteric) antagonism for ONC201; point mutations at either site increased the Ki in [³H]methyl-spiperone competition binding assays [2]. ONC201 showed a very slow association rate for DRD2 relative to antipsychotics, while the dissociation rate was similar to atypical antipsychotics that do not cause extrapyramidal symptoms [2]. This differentiated binding profile translates into superior selectivity: ONC201 antagonizes only DRD2/3 among the dopamine receptor family, whereas antipsychotics exhibit broader receptor engagement across D1-like, serotonergic, and histaminergic receptors [3].
| Evidence Dimension | DRD2 binding mechanism and selectivity |
|---|---|
| Target Compound Data | Bitopic (orthosteric + allosteric); slow association rate; selective for DRD2/3 only; 6 critical residues identified by alanine scanning (orthosteric TM-II and allosteric TM-IV/V interface) |
| Comparator Or Baseline | Haloperidol, chlorpromazine: orthosteric-only binding; broader receptor engagement across D1, D4, 5-HT, H1; faster DRD2 association rate |
| Quantified Difference | Allosteric component absent in antipsychotics; Ki increased by point mutations at allosteric residues selectively for ONC201 but not for orthosteric-only ligands |
| Conditions | β-arrestin recruitment assay; cAMP inhibition assay; Schild analysis; [³H]methyl-spiperone radioligand competition binding; alanine scanning mutagenesis of DRD2 |
Why This Matters
The bitopic mechanism provides a wider therapeutic window critical for chronic oncology dosing, avoiding the extrapyramidal, metabolic, and cardiovascular side effects that limit antipsychotic repurposing in cancer patients.
- [1] Free RB, et al. Pharmacological characterization of the imipridone anticancer drug ONC201 reveals a negative allosteric mechanism of action at the D2 dopamine receptor. Mol Pharmacol. 2021;100(4):372-387. doi:10.1124/molpharm.121.000268 View Source
- [2] Madhukar NS, et al. DDIS-12. ONC201: the first selective, non-competitive DRD2/3 antagonist for clinical neuro-oncology. Neuro-Oncology. 2018;20(Suppl 6):vi71. doi:10.1093/neuonc/noy148.291 View Source
- [3] Allen JE, et al. Publication in Nature Communications confirms DRD2 as target of ONC201. Biospace. November 19, 2019. View Source
